molecular formula C21H19BrN2O B2675658 1-((4-bromophenyl)amino)-3-(9H-carbazol-9-yl)propan-2-ol CAS No. 317843-26-8

1-((4-bromophenyl)amino)-3-(9H-carbazol-9-yl)propan-2-ol

Cat. No.: B2675658
CAS No.: 317843-26-8
M. Wt: 395.3
InChI Key: BCVIZRKXFAIKJH-UHFFFAOYSA-N
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Description

1-((4-bromophenyl)amino)-3-(9H-carbazol-9-yl)propan-2-ol is a complex organic compound that features both a bromophenyl group and a carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-bromophenyl)amino)-3-(9H-carbazol-9-yl)propan-2-ol typically involves multi-step organic reactions. One common method involves the reaction of 4-bromoaniline with 9H-carbazole under specific conditions to form the intermediate product. This intermediate is then reacted with an appropriate reagent to introduce the propan-2-ol group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-bromophenyl)amino)-3-(9H-carbazol-9-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bromophenyl or carbazole groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-((4-bromophenyl)amino)-3-(9H-carbazol-9-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer or antimicrobial effects.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((4-bromophenyl)amino)-3-(9H-carbazol-9-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

    1-((4-chlorophenyl)amino)-3-(9H-carbazol-9-yl)propan-2-ol: Similar structure with a chlorine atom instead of bromine.

    1-((4-fluorophenyl)amino)-3-(9H-carbazol-9-yl)propan-2-ol: Similar structure with a fluorine atom instead of bromine.

    1-((4-methylphenyl)amino)-3-(9H-carbazol-9-yl)propan-2-ol: Similar structure with a methyl group instead of bromine.

Uniqueness

The uniqueness of 1-((4-bromophenyl)amino)-3-(9H-carbazol-9-yl)propan-2-ol lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(4-bromoanilino)-3-carbazol-9-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O/c22-15-9-11-16(12-10-15)23-13-17(25)14-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,17,23,25H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVIZRKXFAIKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNC4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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